2-(1-(4-Amino-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide
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Overview
Description
CHEMBL236788 is a bioactive molecule cataloged in the ChEMBL databaseThe compound’s structure includes a piperidine ring, a benzo[d]oxazole moiety, and a sulfonamide group, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CHEMBL236788 involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This is typically achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The piperidine ring is introduced via nucleophilic substitution reactions, and the sulfonamide group is added through sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods: Industrial production of CHEMBL236788 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Types of Reactions:
Oxidation: CHEMBL236788 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced at the sulfonamide group to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
CHEMBL236788 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of CHEMBL236788 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, receptor antagonism, and disruption of cellular processes .
Comparison with Similar Compounds
CHEMBL123456: Another bioactive molecule with a similar piperidine ring structure.
CHEMBL789012: Contains a benzo[d]oxazole moiety but lacks the sulfonamide group.
CHEMBL345678: Features a sulfonamide group but has a different core structure.
Uniqueness: CHEMBL236788 is unique due to its combination of a piperidine ring, benzo[d]oxazole moiety, and sulfonamide group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C23H31N5O5S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[1-[(4-amino-3,5-diethoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C23H31N5O5S/c1-3-31-20-11-15(12-21(22(20)24)32-4-2)14-28-9-7-16(8-10-28)26-23-27-18-13-17(34(25,29)30)5-6-19(18)33-23/h5-6,11-13,16H,3-4,7-10,14,24H2,1-2H3,(H,26,27)(H2,25,29,30) |
InChI Key |
OFGZKSUTEKHHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1N)OCC)CN2CCC(CC2)NC3=NC4=C(O3)C=CC(=C4)S(=O)(=O)N |
Origin of Product |
United States |
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